molecular formula C22H20N4O5 B2652742 7-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]-3-戊基喹唑啉-2,4(1H,3H)-二酮 CAS No. 1207051-26-0

7-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]-3-戊基喹唑啉-2,4(1H,3H)-二酮

货号 B2652742
CAS 编号: 1207051-26-0
分子量: 420.425
InChI 键: PYFQZNULPSYWPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups including a benzodioxole, an oxadiazole, and a quinazolinedione .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodioxole and oxadiazole groups could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as density, boiling point, vapor pressure, and solubility could be predicted using computational chemistry methods .

科学研究应用

新型杂环醌的合成

研究表明,从相关的喹啉二酮中合成新型杂环醌,探索它们在药物发现和开发中创建具有潜在应用的新化学实体的潜力。例如,扬尼 (1991) 的研究重点是 6-氯喹啉-5,8-二酮盐酸盐与各种酰胺的相互作用,导致形成具有显着杀菌活性的恶唑和噻唑喹啉二酮 (Yanni, 1991)

抗肿瘤活性

对具有相似结构的化合物的研究揭示了潜在的抗肿瘤活性。例如,Mahmoud 等人。(2018) 制备了新型四氢苯并[4',5']噻吩[3',2':5,6]嘧啶并[1,2-b]异喹啉衍生物,并在体外对人类肿瘤细胞系进行了测试,显示出令人满意的活性 (Mahmoud et al., 2018)

荧光化学传感器

张等人。(2020) 合成了含有腙和噻二唑/恶二唑的 1,8-萘二酰亚胺衍生物,它们作为氟离子检测的高效可逆比色和荧光化学传感器,展示了此类化合物在传感器技术中的实用性 (Zhang, L., Zhang, F., Ding, L., & Gao, J., 2020)

新型二元和稠合化合物

Hassanien 等人。(2022) 描述了基于龙胆紫的二元和稠合化合物的合成,重点介绍了它们的抗氧化和抗肿瘤活性,并进一步强调了此类杂环化合物在药物研究中的广泛适用性 (Hassanien, Abd El-Ghani, & Elbana, 2022)

安全和危害

The safety and hazards associated with this compound are not known without specific toxicity data. It’s important to handle all new compounds with care and follow appropriate safety protocols .

未来方向

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and detailed studies of its physical and chemical properties .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and benzodioxole moieties. The final step involves the addition of a pentyl group to the quinazoline ring system.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "2-nitrobenzaldehyde", "piperidine", "1,3-benzodioxole", "thionyl chloride", "hydrazine hydrate", "pentylamine", "acetic anhydride", "sodium acetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "a. Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of piperidine to form ethyl 2-(2-aminophenyl)-3-oxobutanoate", "b. Cyclization of ethyl 2-(2-aminophenyl)-3-oxobutanoate with thionyl chloride to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride", "c. Hydrolysis of 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carbonyl chloride with sodium hydroxide to form 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid", "Step 2: Synthesis of 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "a. Reduction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-aminobenzaldehyde", "b. Condensation of 2-aminobenzaldehyde with 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid in the presence of acetic anhydride and sodium acetate to form 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "Step 3: Synthesis of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione", "a. Reaction of 7-(2-ethyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with sodium azide and sodium hydride to form 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "b. Reduction of 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with palladium on carbon and hydrogen gas to form 7-(2-ethyl-4-amino-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole", "c. Reaction of 7-(2-ethyl-4-amino-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole with ethyl chloroformate and sodium azide to form 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole-5-carbonyl azide", "d. Cyclization of 7-(2-ethyl-4-azido-1,2,3,4-tetrahydroquinazolin-3-yl)-1,3-benzodioxole-5-carbonyl azide with sodium methoxide to form 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione", "e. Alkylation of 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione with pentylamine in the presence of sodium hydroxide to form 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentylquinazoline-2,4(1H,3H)-dione" ] }

CAS 编号

1207051-26-0

分子式

C22H20N4O5

分子量

420.425

IUPAC 名称

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H20N4O5/c1-2-3-4-9-26-21(27)15-7-5-14(10-16(15)23-22(26)28)20-24-19(25-31-20)13-6-8-17-18(11-13)30-12-29-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,23,28)

InChI 键

PYFQZNULPSYWPM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。